molecular formula C6H3Cl2NO B073552 2,6-Dichloronitrosobenzene CAS No. 1194-66-7

2,6-Dichloronitrosobenzene

Cat. No. B073552
CAS RN: 1194-66-7
M. Wt: 176 g/mol
InChI Key: ICYPOGVRNGUWNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dichloronitrosobenzene involves the nitration of dichlorobenzene followed by the reduction of the nitro group to a nitroso group. Pagano and Emmons (2003) discussed a method involving the oxidation of an amine to a nitroso compound using hydrogen peroxide and peroxytrifluoroacetic acid, which can be adapted for the synthesis of 2,6-Dichloronitrosobenzene (Pagano & Emmons, 2003).

Molecular Structure Analysis

The molecular structure of dichloronitrobenzenes, including 2,6-Dichloronitrosobenzene, exhibits certain features where the NO2 group and the benzene ring plane are coplanar in some derivatives, indicating the influence of substituents on molecular conformation (Bhar et al., 1995).

Chemical Reactions and Properties

2,6-Dichloronitrosobenzene undergoes various chemical reactions characteristic of nitroso compounds, including dimerization and reactions with nucleophiles. The study by Ibata et al. (1995) on the reaction of tetrachloronitrobenzene with diamines under high pressure to form cyclization products sheds light on the reactivity of nitroso derivatives under different conditions (Ibata, Zou, & Demura, 1995).

Scientific Research Applications

Oxidation and Handling of Peroxides

Pagano and Emmons (2003) discussed the handling and reactivity of 2,6-dichloronitrobenzene in the context of oxidation reactions, specifically highlighting its role in reactions involving hydrogen peroxide and peroxytrifluoroacetic acid. This research underscores the chemical's utility in synthesizing compounds through oxidation processes, a foundational method in organic synthesis (A. S. Pagano & W. Emmons, 2003).

Photoelectrochemical Behavior

The photoelectrochemical behavior of chlorinated nitrobenzenes, including 2,6-dichloronitrobenzene, was explored by Macfie, Wadhawan, and Compton (2001). Their research demonstrated that 2,6-DCNB could undergo reversible one-electron reductions to form radical anions. This study provided insights into the electron transfer mechanisms and the influence of chlorination on the photoelectrochemical properties of nitrobenzenes, informing potential environmental and analytical applications (G. Macfie, J. Wadhawan, & R. Compton, 2001).

Synthesis of Dichloronitrobenzenes

The synthesis of 3,5-dichloronitrobenzene from 2,6-dichloro-4-nitroaniline was examined by Hui (2003), who reported a yield above 60%. The study optimized various synthesis parameters, contributing to the efficiency of producing dichloronitrobenzene derivatives, which are crucial in the development of dyes, pharmaceuticals, and agrochemicals (Z. Hui, 2003).

Solubility and Thermodynamics

Li, Zhang, Wang, Yao, Zhang, and Zhao (2014) determined the solubility of 2,3-dichloronitrobenzene in various solvents and modeled the data using several thermodynamic models. Although this study focuses on a different isomer, it provides a methodological framework for understanding the solubility and thermodynamic behavior of chlorinated nitrobenzenes, including 2,6-DCNB, in solvent systems. This information is critical for designing processes for the purification and application of these compounds in industrial settings (R. Li et al., 2014).

Aerobic Biodegradation

Palatucci, Waidner, Mack, and Spain (2019) investigated the aerobic biodegradation of dichloronitrobenzenes, including 2,3- and 3,4-DCNB, shedding light on the environmental fate and potential bioremediation strategies for these compounds. While the specific focus was not solely on 2,6-DCNB, this research highlights the broader category's biodegradability and environmental impact, suggesting possible microbial pathways for mitigating pollution caused by chloronitrobenzenes (M. L. Palatucci et al., 2019).

properties

IUPAC Name

1,3-dichloro-2-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYPOGVRNGUWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333783
Record name 2,6-Dichloronitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloronitrosobenzene

CAS RN

1194-66-7
Record name 2,6-Dichloronitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-nitrosobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloroaniline (42.3 g, 0.26 mole) in glacial acetic acid (520 ml) in a 1 litre conical flask at room temperature, was added 100 vol hydrogen peroxide (157 ml, 1.38 mole). The flask was plugged with absorbant cotton, and set aside on a thermostatically controlled water bath at a temperature of 25°-30° C. for 70 hours. The flask was then cooled to 5° C., and the crystalline solid collected on a sintered glass funnel, washed with ethanol-pet. ether (40°-60°) (200 ml, 1:1, v/v), and dried in an oven at 90° C. The buff leaflets weighed 40.25 g (87.6%) m.p. 171°-172° C.
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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